Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of the vinyl group and the carboxylate ester functionality makes it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These targets play a crucial role in the pathogenesis of various infectious diseases.
Mode of Action
Oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property may contribute to their interaction with biological targets.
Biochemical Pathways
It’s known that oxadiazoles can interfere with pathways associated with bacterial virulence .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate then undergoes cyclization with an appropriate aldehyde or ketone under acidic or basic conditions to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The carboxylate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Amides or esters.
Scientific Research Applications
Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
Ethyl 5-vinyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the vinyl group and the carboxylate ester functionality differentiates it from other oxadiazole derivatives, making it a valuable compound in various applications .
Properties
IUPAC Name |
ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDPMYFYUQZZEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665322 |
Source
|
Record name | Ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163719-78-6 |
Source
|
Record name | Ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-ethenyl-1,2,4-oxadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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